molecular formula C19H30N2O6 B599304 Methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 1217602-23-7

Methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Cat. No.: B599304
CAS No.: 1217602-23-7
M. Wt: 390.506
InChI Key: JBFUXXJVFIHVIF-NTKYFLBZSA-N
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Description

Methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a deuterated organic compound featuring a stereospecific (2R) configuration. Its structure includes:

  • A methyl ester group at the propanoate moiety.
  • A bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino substituent on the para-position of a phenyl ring, where deuterium replaces hydrogen at specific positions to enhance metabolic stability or serve as a tracer in isotopic studies.
  • A tert-butyloxycarbonyl (Boc) -protected amino group, which improves solubility and stability during synthetic processes.

Deuterated compounds like this are frequently employed in pharmacokinetic studies, nuclear magnetic resonance (NMR) spectroscopy, and as internal standards in mass spectrometry due to their isotopic labeling .

Properties

IUPAC Name

methyl (2R)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O6/c1-19(2,3)27-18(25)20-16(17(24)26-4)13-14-5-7-15(8-6-14)21(9-11-22)10-12-23/h5-8,16,22-23H,9-13H2,1-4H3,(H,20,25)/t16-/m1/s1/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFUXXJVFIHVIF-NTKYFLBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(C1=CC=C(C=C1)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C)C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747197
Record name Methyl 4-{bis[2-hydroxy(~2~H_4_)ethyl]amino}-N-(tert-butoxycarbonyl)-D-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217602-23-7
Record name Methyl 4-{bis[2-hydroxy(~2~H_4_)ethyl]amino}-N-(tert-butoxycarbonyl)-D-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Deuterium Content Key Functional Groups Primary Applications
Target Compound C₂₃H₂₈D₈N₂O₇ ~504.6 8 atoms Deuterated hydroxyethyl, Boc, methyl ester Metabolic studies, NMR/MS standards
Non-Deuterated Analog C₂₃H₃₆N₂O₇ ~476.5 None Hydroxyethyl, Boc, methyl ester Synthetic intermediates
Triflusulfuron Methyl Ester C₁₅H₁₆F₃N₅O₆S 463.4 None Triazine, sulfonylurea, methyl ester Herbicide

Table 2: Spectroscopic Techniques for Structural Elucidation

Technique Application in Target Compound Example from
¹H-NMR Confirm deuterium placement and Boc-group integrity Used to resolve Zygocaperoside’s glycosidic bonds
¹³C-NMR Identify carbonyl (Boc) and ester carbons Applied to Isorhamnetin-3-O glycoside’s aglycone
UV-Vis Detect aromatic π→π* transitions (phenyl ring) Characterized isolated compounds in Z. fabago

Research Findings and Implications

  • Deuterium Effects : The target compound’s deuterated hydroxyethyl groups likely reduce oxidative metabolism, as observed in deuterated drugs like deutetrabenazine .
  • Synthetic Challenges: Deuterium incorporation requires specialized reagents (e.g., D₂O, deuterated ethanol), increasing synthesis complexity compared to non-deuterated analogs.
  • Stability : The Boc group enhances stability during storage, as seen in peptide synthesis, but may necessitate acidic conditions for deprotection .

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